molecular formula C8H10O3 B047418 3-Acetoxy-2-cyclohexen-1-one CAS No. 57918-73-7

3-Acetoxy-2-cyclohexen-1-one

Cat. No. B047418
CAS RN: 57918-73-7
M. Wt: 154.16 g/mol
InChI Key: WCOGDENGOYPPMR-UHFFFAOYSA-N
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Description

3-Acetoxy-2-cyclohexen-1-one is a chemical compound with the molecular formula C8H10O3 . It is a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones .


Synthesis Analysis

3-Acetoxy-2-cyclohexen-1-one can be synthesized through various methods. One such method involves the addition of organometallic reagents and subsequent hydrolysis . Another method involves the use of allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2-cyclohexen-1-one can be viewed using computational chemistry tools . The molecule has a molecular weight of 154.163 Da .


Chemical Reactions Analysis

3-Acetoxy-2-cyclohexen-1-one can undergo various chemical reactions. For instance, it can be used to produce 1-phenylselanyl-1-cyclohexen-3-one .


Physical And Chemical Properties Analysis

3-Acetoxy-2-cyclohexen-1-one has a boiling point of 98-100 °C (at a pressure of 3 Torr) and a predicted density of 1.13±0.1 g/cm3 .

Scientific Research Applications

  • Carruthers and Cumming (1983) demonstrated its use in the palladium(0)-catalyzed spirocyclisation of cyclohexenes, important for synthesizing key components like depentylperhydrohistrionicotoxin (Carruthers & Cumming, 1983).

  • Lin et al. (2000) found that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a derivative, acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, suggesting its importance in enzyme inhibition (Lin, Lin, Lin, & Yang, 2000).

  • Rezgui and Gaied (1997) highlighted its role in the regiospecific replacement of an acetoxy group in cyclohexenone derivatives, leading to the synthesis of bicyclic dienones in a single step (Rezgui & Gaied, 1997).

  • YasudaMichiko (1975) demonstrated a novel decarboxylative condensation reaction using 2-cyclohexen-1-one, yielding important compounds like 3-acetonylcyclohexan-1-one (YasudaMichiko, 1975).

  • Hashimoto et al. (1986) used 2-cyclohexen-1-one in a novel decarboxylation method, effectively yielding optically active amino compounds (Hashimoto et al., 1986).

  • Hupe et al. (1998) reported the palladium-catalyzed 1,4-acyloxy-alkoxylation of 1,3-cyclohexadiene with acids, using a method that potentially involves 3-Acetoxy-2-cyclohexen-1-one (Hupe et al., 1998).

  • Ishikawa et al. (2005) presented a one-pot multistep synthesis of benzofurans from cyclohexane-1,3-diones and nitroethylenes, a process where 3-Acetoxy-2-cyclohexen-1-one could be relevant (Ishikawa et al., 2005).

Safety And Hazards

3-Acetoxy-2-cyclohexen-1-one is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place at a temperature of 2-8°C .

properties

IUPAC Name

(3-oxocyclohexen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGDENGOYPPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373095
Record name 3-ACETOXY-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2-cyclohexen-1-one

CAS RN

57918-73-7
Record name 3-ACETOXY-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxy-cyclohex-2-enone (1.08 g, 9.64 mmol) was combined with methylene chloride (10 mL) in a 250 mL flask and acetic acid (1.4 eq, 13.75 mmol, 0.78 mL) was added to the mixture. The mixture was cooled in an ice bath and dicyclohexylcarbodiimide (1.3 eq, 12 mmol, 2.5 g) was added portionwise, followed by the addition of 4-(dimethylamino)pyridine (0.05 eq, 0.45 mmol, 50 mg). A sufficient amount of methylene chloride was added to ensure easy stirring and the reaction was monitored by TLC (silica gel, hexane-ethyl acetate-methylene chloride-acetone (3:3:3:1 v/v)), HPLC and LCMS and the intermediate acetic acid 3-oxo-cyclohex-1-enyl ester was formed. The mixture was stirred overnight at room temperature and then toluene (20 mL) was added. The mixture heated to 60° C. and after 72 hours the mixture was filtered, concentrated and purified by flash column chromatography to provide 2-acetyl-3-hydroxy-cyclohex-2-enone (1.19 g, 80%) as a colorless liquid. LCMS: MH+ 154.8.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate methylene chloride acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

According to Scheme 4 Step 1: Acetyl chloride (19.6 mmol, 1.39 mL) was added to a solution of cyclohexane-1,3-dione (17.8 mmol, 2.00 g) and pyridine (17.8 mmol, 1.28 mL) in CHCl3 (60 mL) and the reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with the addition of water and the organic phase was washed with a solution of HCl (0.1 M, 30 mL), a saturated solution of NaHCO3 (30 mL) and water (30 mL). The organic phase was dried over Na2SO4 and concentrated to yield 3-oxocyclohex-1-enyl acetate (13.2 mmol, 2.04 g, 74%) as a yellow oil.
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Tada, T Takakuwa, M Nagai… - Agricultural and biological …, 1990 - Taylor & Francis
… 2-Acetylcyclohexane-1 ,3-dione 4 was synthe· sized by a Fries rearrangement of 3-acetoxy-2cyclohexen-1-one, which was prepared from cyclohexane-1,3-dione 2 and acetic anhydride …
Number of citations: 66 www.tandfonline.com
M Umehara, H Honnami, S Hishida, T Kawata… - Bulletin of the …, 1993 - journal.csj.jp
… of ophiobolane sesterterpenes have been synthesized from one of the photoadducts, 1-acetoxytricyclo5.4.0.0*" undecan-8-one (4a) of cyclopentene and 3-acetoxy-2-cyclohexen-1-one. …
Number of citations: 11 www.journal.csj.jp
RK Boeckman Jr, MH Delton, TM Dolak… - The Journal of …, 1979 - ACS Publications
… A solution of 3-acetoxy-2-cyclohexen- 1-one (20 g, 0.130 mol) and ketene dimethyl acetal (57 g, 0.65 mol) in dry ether (450 mL) was degassed with a stream of argon for 30 min. This …
Number of citations: 29 pubs.acs.org
T Ishikawa, E Uedo, R Tani, S Saito - The Journal of Organic …, 2001 - ACS Publications
… 3-Acetoxy-2-cyclohexen-1-one (4). To a solution of cyclohexane-1,3-dione (2 g, 17.8 mmol) in CH 2 Cl 2 (40 mL) was added pyridine (2.9 mL, 35.7 mmol), and the mixture was cooled to …
Number of citations: 37 pubs.acs.org
M Tada, K Chiba, T Yoshii - Natural Products as Antiviral Agents, 1992 - Springer
… 2-Acetylcyclohexane-1,3-dione 33 was synthesized by Fries rearrangement of 3-acetoxy-2-cyclohexen-1-one, which was prepared from cyclohexane-1,3-dione 29 and acetic anhydride …
Number of citations: 3 link.springer.com
T Masahiro - Natural Products as Antiviral Agents, 2013 - books.google.com
… 2-Acetylcyclohexane-1, 3-dione 33 was synthesized by Fries rearrangement of 3-acetoxy-2-cyclohexen-1-one, which was prepared from cyclohexane-1, 3-dione 29 and acetic …
Number of citations: 0 books.google.com
NT Kochev, VH Paskaleva… - Molecular …, 2013 - Wiley Online Library
We present a new open source tool for automatic generation of all tautomeric forms of a given organic compound. Ambit‐Tautomer is a part of the open source software package Ambit2…
Number of citations: 50 onlinelibrary.wiley.com

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